molecular formula C23H27FO7 B588039 (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione CAS No. 131918-74-6

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione

Cat. No.: B588039
CAS No.: 131918-74-6
M. Wt: 434.46
InChI Key: LJUAAETUARKTIV-OLYHOXELSA-N
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Description

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione typically involves multiple steps, including fluorination, hydroxylation, and acetylation reactions. The starting material is often a steroidal precursor, which undergoes selective fluorination at the 9-position, followed by hydroxylation at the 11, 16, and 17 positions. The final step involves acetylation at the 21-position to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield secondary or tertiary alcohols .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the transcription of specific genes. The molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is unique due to its specific fluorination at the 9-position, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it more effective and longer-lasting compared to other glucocorticoids .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-9,15,17-18,27-28,30H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUAAETUARKTIV-OLYHOXELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746956
Record name (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131918-74-6
Record name (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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